

Application Notes and Protocols for Nsp-SA-NHS Signal Detection

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Compound of Interest

Compound Name: Nsp-SA-nhs

Cat. No.: B561617

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of **Nsp-SA-NHS**, a chemiluminescent acridinium ester, for signal detection in immunoassays. The information is intended to guide researchers in developing sensitive and rapid detection methods for a variety of analytes.

Introduction

Nsp-SA-NHS is a highly sensitive chemiluminescent reagent used for labeling proteins, peptides, and other molecules for detection in immunoassays.[1] It is an acridinium ester that emits light upon reaction with hydrogen peroxide in an alkaline solution, without the need for enzyme catalysis.[1][2] This direct chemiluminescence results in high signal-to-noise ratios and low background, making it an excellent choice for sensitive detection.[1] The NHS (N-hydroxysuccinimide) ester group reacts with primary amines on target molecules to form stable amide bonds.[3] This protocol details the preparation, labeling, and detection procedures for **Nsp-SA-NHS**-based assays.

Chemical and Physical Properties

A summary of the key properties of **Nsp-SA-NHS** is provided in the table below for easy reference.

Property	Value	Reference
CAS Number	199293-83-9	
Molecular Formula	C32H31N3O10S2	
Molecular Weight	681.74 g/mol	
Appearance	Yellow Solid	
Excitation Wavelength	~350 nm	
Emission Wavelength	~450 nm	
Solubility	DMSO: 3.5 mg/mL (5.13 mM)	

Experimental Protocols

I. Preparation of Nsp-SA-NHS Stock Solution

A concentrated stock solution of **Nsp-SA-NHS** should be prepared for subsequent dilutions to working concentrations.

Materials:

- **Nsp-SA-NHS** powder
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes
- Vortex mixer

Protocol:

- Weigh the desired amount of **Nsp-SA-NHS** powder.
- Dissolve the powder in anhydrous DMF or DMSO to a recommended stock concentration of 100 mM.
- Vortex thoroughly to ensure complete dissolution.

- Store the stock solution in small aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable.

II. Labeling of Proteins/Antibodies with Nsp-SA-NHS

This protocol provides a general procedure for labeling proteins or antibodies with **Nsp-SA-NHS**. The optimal ratio of **Nsp-SA-NHS** to the target molecule may need to be determined empirically.

Materials:

- Target protein/antibody in a suitable buffer (e.g., PBS)
- **Nsp-SA-NHS** stock solution
- Reaction tubes
- Dialysis tubing or desalting column
- Stir plate and stir bar (optional)

Protocol:

- Dissolve the protein to be labeled (e.g., 1 mg BSA) in an appropriate buffer (e.g., 0.3 mL PBS).
- Prepare the **Nsp-SA-NHS** solution by dissolving it in DMF (e.g., 0.2 mg in 40 µL DMF). The mass ratio of protein to **Nsp-SA-NHS** can be around 5:1.
- Slowly add the **Nsp-SA-NHS** solution to the protein solution while gently mixing.
- Incubate the reaction mixture at 18°C with gentle shaking (e.g., 130 rpm) in the dark for 12 to 24 hours.
- To remove unconjugated **Nsp-SA-NHS**, purify the labeled protein by dialysis against distilled water at 4°C for 48 hours, with several changes of water, or by using a desalting column.

- The concentration of the labeled protein can be determined using a UV-Vis spectrophotometer.

III. Chemiluminescent Immunoassay (CLIA) Protocol

This section outlines a general competitive CLIA protocol, as demonstrated in the detection of Bisphenol A (BPA). This can be adapted for other analytes.

Materials:

- White opaque microplates
- Coating antigen (e.g., BPS-OVA)
- Blocking buffer (e.g., 5% gelatin in PBS)
- **Nsp-SA-NHS** labeled antibody
- Standard or sample solutions
- Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
- Oxidizing agent (e.g., hydrogen peroxide solution)
- Reducing agent (for signal initiation)
- Chemiluminometer

Protocol:

- Coating: Add the coating antigen diluted in a suitable buffer to the wells of a white microplate and incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.
- Washing: Wash the plate three times with wash buffer.

- **Competitive Reaction:** Add the standard or sample and the **Nsp-SA-NHS** labeled antibody to the wells and incubate at 37°C for 30 minutes.
- **Washing:** Wash the plate thoroughly to remove unbound reagents.
- **Signal Detection:** Place the microplate in a chemiluminometer. Inject the oxidizing and reducing agents to initiate the chemiluminescent reaction and record the light signal. The light emission is brief, so a luminometer with injectors is required.

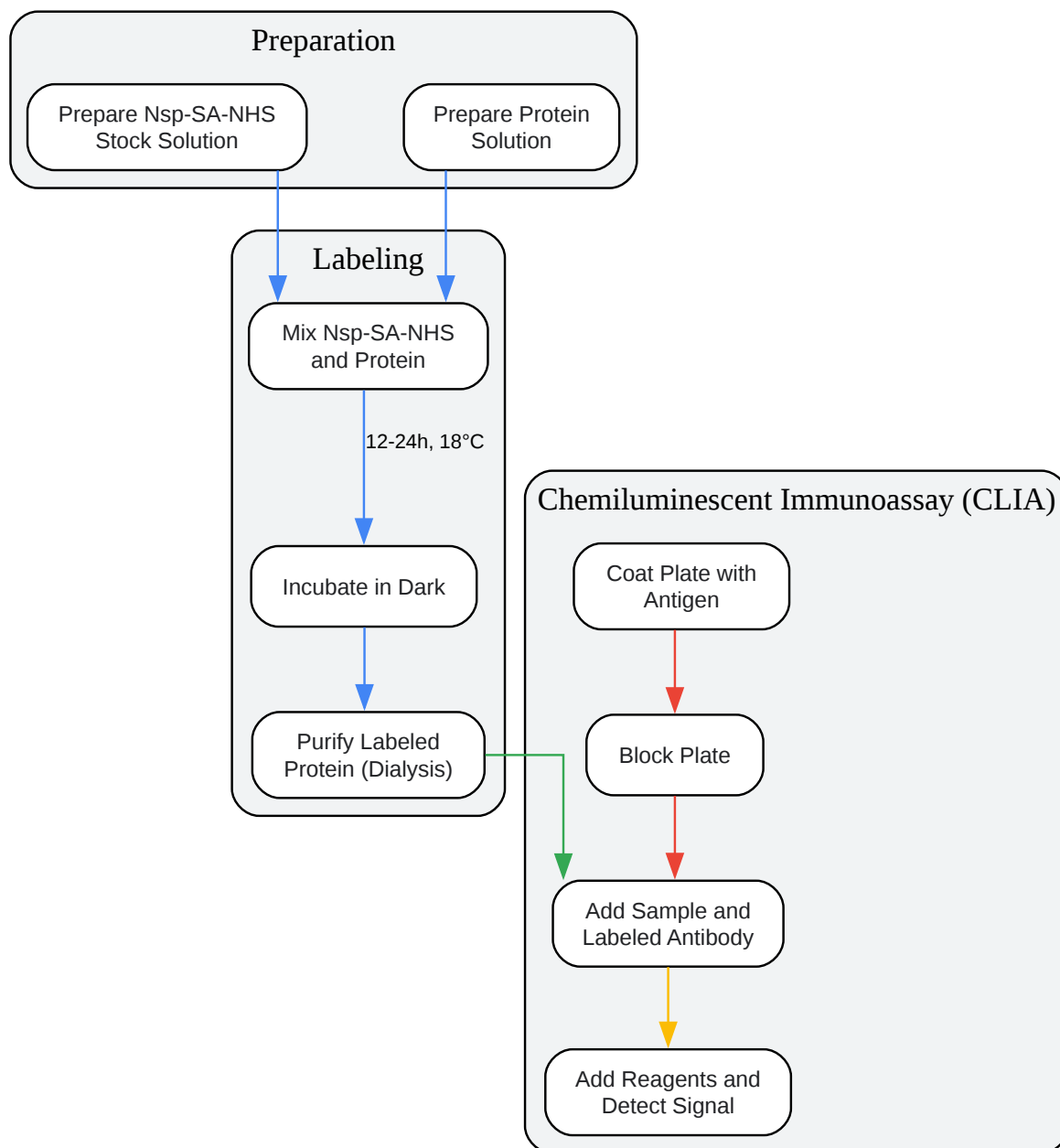
Data Presentation

An example of quantitative data from a competitive CLIA for Bisphenol A (BPA) is presented below.

Parameter	Value
Linear Range	0.4 - 5 ng/mL
IC50 (50% Inhibitory Concentration)	2.3 ng/mL
Limit of Detection (LOD)	0.1 ng/mL

Visualizations

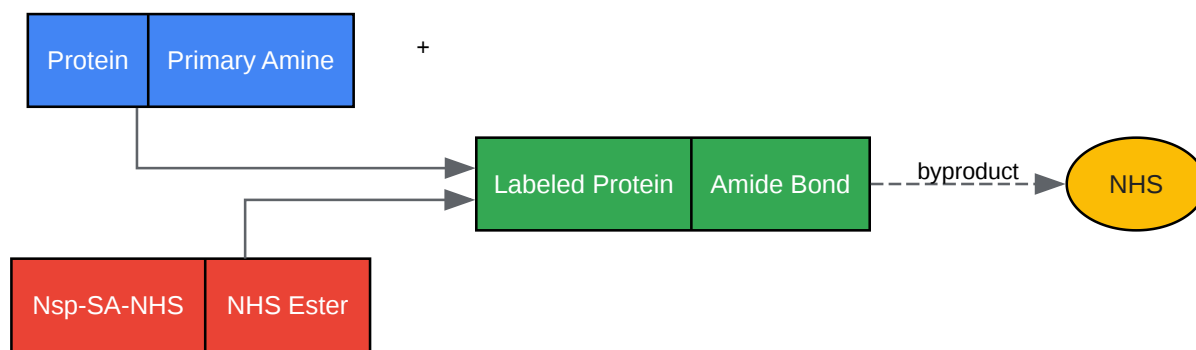
Experimental Workflow for Nsp-SA-NHS Labeling and Detection



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Caption: Workflow for protein labeling with **Nsp-SA-NHS** and subsequent use in a CLIA.

Nsp-SA-NHS Labeling Reaction



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